

# 2-(4-(Dimethylamino)phenyl)ethanol as a building block in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | 2-(4-(Dimethylamino)phenyl)ethanol |
| Cat. No.:      | B1583679                           |

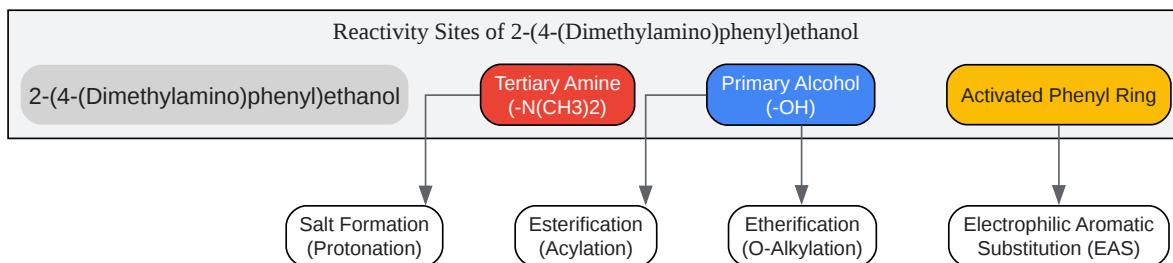
[Get Quote](#)

An Application Guide to **2-(4-(Dimethylamino)phenyl)ethanol** in Medicinal Chemistry: Synthesis, Scaffolding, and Strategy

## Introduction: Unveiling a Versatile Phenethylamine Building Block

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure, forming the backbone of numerous neurotransmitters and pharmacologically active agents. Within this class, **2-(4-(dimethylamino)phenyl)ethanol** emerges as a particularly versatile and strategic building block. Its structure uniquely combines three key functional moieties: a primary alcohol, a tertiary benzylic amine, and a strongly electron-rich aromatic ring. This trifecta of reactivity allows for precise and divergent molecular elaboration, making it an invaluable starting point for developing novel therapeutics.

The presence of the N,N-dimethyl group not only modulates the electronic character of the phenyl ring but also significantly influences the molecule's basicity and pharmacokinetic profile. The primary alcohol serves as a convenient handle for introducing a wide array of functionalities through esterification, etherification, or conversion to other leaving groups. This guide provides an in-depth exploration of the chemical properties, strategic applications, and detailed synthetic protocols involving **2-(4-(dimethylamino)phenyl)ethanol**, designed for researchers and scientists in drug discovery and development.


# Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's intrinsic properties is fundamental to its effective use in synthesis. The interplay between its functional groups dictates its reactivity and handling characteristics.

| Property          | Value                              | Reference(s) |
|-------------------|------------------------------------|--------------|
| CAS Number        | 50438-75-0                         | [1][2][3][4] |
| Molecular Formula | C <sub>10</sub> H <sub>15</sub> NO | [1][2][5]    |
| Molecular Weight  | 165.23 g/mol                       | [2][5]       |
| Appearance        | Solid                              |              |
| Melting Point     | 54-59 °C                           | [2]          |
| Boiling Point     | 284.5 °C at 760 mmHg               | [2]          |
| Density           | 1.047 g/cm <sup>3</sup>            | [2]          |

The reactivity of **2-(4-(dimethylamino)phenyl)ethanol** can be rationalized by considering its three primary functional regions:

- The Primary Alcohol (-OH): As the most versatile functional handle, the hydroxyl group can readily undergo O-alkylation to form ethers or acylation to form esters, connecting the core scaffold to other pharmacophores or modifying moieties.
- The Tertiary Amine (-N(CH<sub>3</sub>)<sub>2</sub>): This group imparts basicity to the molecule, crucial for forming salts to improve solubility and for key drug-receptor interactions (e.g., ionic bonds). Its nucleophilic character allows for quaternization, and it strongly activates the aromatic ring.
- The Phenyl Ring: The para-dimethylamino substituent is a powerful electron-donating group, which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), primarily directing incoming electrophiles to the ortho positions (C-3 and C-5).



[Click to download full resolution via product page](#)

Key reactive centers and associated chemical transformations.

## Core Applications in Medicinal Chemistry

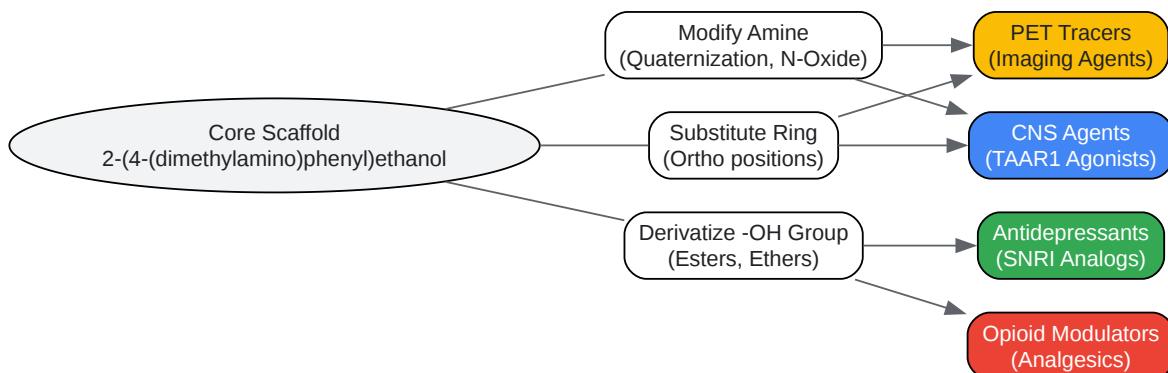
The structural framework of **2-(4-(dimethylamino)phenyl)ethanol** is leveraged across several therapeutic areas, primarily due to the favorable pharmacology of the N,N-dimethylphenethylamine core.

## Scaffolding for Central Nervous System (CNS) Agents

The phenethylamine skeleton is a classic pharmacophore for interacting with monoaminergic systems in the brain. The N,N-dimethyl derivative has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates neurotransmitter systems like dopamine and serotonin.<sup>[6]</sup> This makes the scaffold a valuable starting point for developing novel modulators for psychiatric and neurological disorders. Furthermore, related structures are known substrates for Monoamine Oxidase-B (MAO-B), an enzyme involved in dopamine metabolism, suggesting its utility in designing enzyme inhibitors or substrates for neurodegenerative diseases.<sup>[6]</sup>

## Precursor Motif for Antidepressants

The structural motif is a cornerstone of the blockbuster antidepressant Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). While industrial syntheses of Venlafaxine often start from different materials, the 1-(phenyl)-2-(dimethylamino)ethane core is the essential pharmacophore responsible for its dual reuptake inhibition.<sup>[7][8]</sup> The principles learned from


Venlafaxine's structure-activity relationship (SAR) can be applied to new designs originating from **2-(4-(dimethylamino)phenyl)ethanol** to create novel SNRIs or other monoamine transporter inhibitors.

## Development of Opioid Receptor Modulators

The phenethylamine backbone is also integral to the structure of certain opioid receptor ligands. The functionality of **2-(4-(dimethylamino)phenyl)ethanol** allows for its elaboration into more complex structures that can target mu ( $\mu$ ), delta ( $\delta$ ), or kappa ( $\kappa$ ) opioid receptors.<sup>[9]</sup> <sup>[10]</sup> Research has shown that ethanol itself can modulate opioid receptor signaling, suggesting that small molecules with an ethanol-like moiety might influence receptor function.<sup>[11]</sup> This scaffold can be used to develop biased agonists or allosteric modulators, which promise pain relief with fewer side effects compared to traditional opioids.<sup>[12]</sup>

## Building Block for Radiopharmaceuticals

The demand for targeted molecular imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is growing.<sup>[13]</sup> The **2-(4-(dimethylamino)phenyl)ethanol** scaffold is an attractive precursor for radiopharmaceuticals for several reasons.<sup>[14]</sup><sup>[15]</sup> The tertiary amine can be a site for radiolabeling with  $^{11}\text{C}$ -methyl iodide, or the molecule can be derivatized to incorporate chelators for radiometals. Its inherent ability to cross the blood-brain barrier makes it a promising platform for developing PET tracers for neuroreceptors.<sup>[16]</sup>

[Click to download full resolution via product page](#)

Structure-application relationships for the core scaffold.

## Detailed Application Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations, designed to be robust and reproducible.

### Protocol 1: Fischer Esterification of the Primary Alcohol

**Principle:** This protocol describes the acid-catalyzed reaction between the primary alcohol of the building block and a carboxylic acid to form an ester. The reaction is an equilibrium, driven to completion by using an excess of one reagent or by removing water.[\[17\]](#)

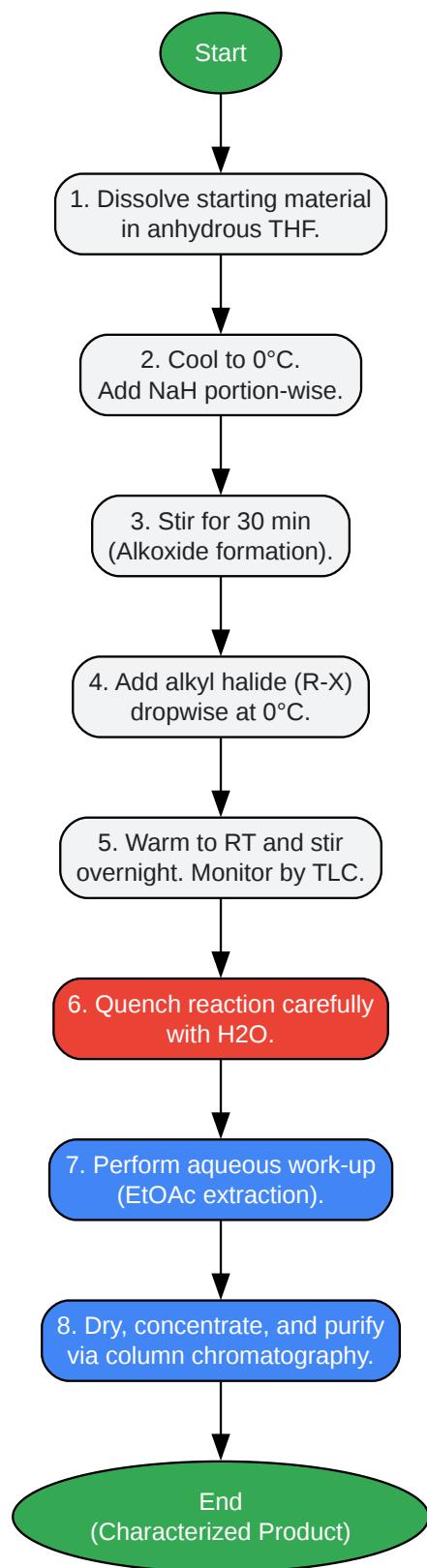
Materials and Reagents:

- **2-(4-(Dimethylamino)phenyl)ethanol** (1.0 eq)
- Carboxylic acid of choice (e.g., Acetic Acid, 1.2 eq)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , catalytic, ~5 mol%)

- Anhydrous Toluene or Methanol as solvent
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Standard glassware for reflux, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

**Procedure:**

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-(4-(dimethylamino)phenyl)ethanol** (e.g., 1.65 g, 10 mmol) and the chosen carboxylic acid (12 mmol).
- Add anhydrous toluene (50 mL). If using a low-boiling carboxylic acid, an excess of the acid can be used as the solvent.
- Slowly and cautiously add concentrated sulfuric acid (e.g., 0.05 mL) to the stirring mixture.
- Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.
- Carefully wash the organic layer with saturated  $\text{NaHCO}_3$  solution (2 x 30 mL) to neutralize the acid catalyst. Caution:  $\text{CO}_2$  evolution may cause pressure buildup.
- Wash the organic layer with brine (1 x 30 mL).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.


- Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Characterization:

- $^1\text{H}$  NMR: Appearance of new signals corresponding to the acyl moiety and a downfield shift of the methylene protons adjacent to the newly formed ester oxygen ( $-\text{CH}_2\text{-O-C=O}$ ) to  $\sim$ 4.2–4.4 ppm.
- IR: Appearance of a strong  $\text{C=O}$  stretch at  $\sim$ 1735  $\text{cm}^{-1}$ . Disappearance of the broad O-H stretch from the starting material.
- Mass Spec: Observation of the correct molecular ion peak for the expected ester product.

## Protocol 2: Williamson Ether Synthesis for O-Alkylation

Principle: This protocol details the formation of an ether by reacting the alkoxide of **2-(4-(dimethylamino)phenyl)ethanol** with an alkyl halide. This is an  $\text{S}_{\text{n}}2$  reaction that works best with primary alkyl halides.



[Click to download full resolution via product page](#)

Workflow for the Williamson Ether Synthesis protocol.

## Materials and Reagents:

- **2-(4-(Dimethylamino)phenyl)ethanol** (1.0 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
- Primary alkyl halide (e.g., Iodomethane or Benzyl bromide, 1.1 eq)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Ethyl acetate (EtOAc), Water, Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Inert atmosphere setup (Nitrogen or Argon)

## Procedure:

- Wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes under an inert atmosphere.
- To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the washed NaH and suspend it in anhydrous THF (30 mL).
- Cool the suspension to 0°C using an ice bath.
- Dissolve **2-(4-(dimethylamino)phenyl)ethanol** (1.0 eq, e.g., 1.65 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension via a syringe or dropping funnel. Caution: Hydrogen gas is evolved.
- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.
- Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

- Once complete, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of water to destroy any excess NaH.
- Dilute with more water and extract the product with ethyl acetate (3 x 40 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

#### Characterization:

- <sup>1</sup>H NMR: Disappearance of the alcohol proton signal. Appearance of new signals corresponding to the added alkyl group. The methylene protons adjacent to the ether oxygen (-CH<sub>2</sub>-O-R) will typically appear around 3.5-3.7 ppm.
- IR: Disappearance of the broad O-H stretch. Appearance of a C-O ether stretch around 1100-1250 cm<sup>-1</sup>.
- Mass Spec: Observation of the correct molecular ion peak for the expected ether product.

## Conclusion

**2-(4-(Dimethylamino)phenyl)ethanol** stands out as a high-value building block in modern medicinal chemistry. Its pre-installed dimethylamino-phenethyl core provides a direct entry point into CNS-active chemical space, while the strategically placed primary alcohol offers a reliable handle for diversification and scaffold hopping. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening against a wide range of biological targets, from neurotransmitter transporters to opioid receptors and beyond. The protocols and strategies outlined in this guide serve as a foundational toolkit for harnessing the full synthetic potential of this versatile molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthonix, Inc > 50438-75-0 | 2-(4-(Dimethylamino)phenyl)ethanol [synthonix.com]
- 2. 2-[4-(dimethylamino)phenyl]ethanol | 50438-75-0 [chemnet.com]
- 3. CAS RN 50438-75-0 | Fisher Scientific [fishersci.fi]
- 4. 50438-75-0|2-(4-(Dimethylamino)phenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. N,N-Dimethylphenethylamine | High-Purity Research Chemical [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 9. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethanol and opioid receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New radiopharmaceutical precursors added to our catalog [isotope-cmr.com]
- 15. Radiopharmaceutical Precursors - Almac [almacgroup.com]
- 16. Radiopharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [2-(4-(Dimethylamino)phenyl)ethanol as a building block in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583679#2-4-dimethylamino-phenyl-ethanol-as-a-building-block-in-medicinal-chemistry>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)